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Compound of Interest

Compound Name: 5-Azabenzimidazole

Cat. No.: B071554

CAS Number: 272-97-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,
and drug development professionals interested in 5-Azabenzimidazole. Also known by its
systematic name, 1H-Imidazo[4,5-c]pyridine, and as 3,5-Diazaindole, this heterocyclic
compound is a significant structural analog of purines, making it a molecule of interest in
medicinal chemistry and materials science.[1][2][3][4] This guide details its chemical and
physical properties, synthesis, experimental applications, and biological activities.

Core Chemical and Physical Properties

The fundamental properties of 5-Azabenzimidazole are summarized in the table below,
providing a clear reference for experimental design and application.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b071554?utm_src=pdf-interest
https://www.benchchem.com/product/b071554?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6155225/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9822021/
https://www.researchgate.net/figure/Diverse-biological-activities-of-benzimidazole-derivatives_fig1_355005421
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Imidazo_4_5-c_pyridine
https://www.benchchem.com/product/b071554?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
CAS Number 272-97-9 [51[6]
Molecular Formula CeHsN3 [5]1[6]
Molecular Weight 119.12 g/mol [5][6]

White to cream to pale yellow

Appearance to gray solid (crystals or [51[7]
powder)
Melting Point 168-172 °C [5][8119]

- log10WS (mol/l) = -2.03
Water Solubility (Calculated) [1]
alculate

Octanol/Water Partition
logPo/w = 0.476 (Calculated) [1]

Coefficient

SMILES clcc2[nH]cnc2cnl [5][8]
UBOOKRVGOBKDMM-

InChl Key [51[8]

UHFFFAOYSA-N

Synthesis and Reactivity

The synthesis of the 1H-imidazo[4,5-c]pyridine scaffold can be achieved through various
organic chemistry methodologies. A common approach involves the cyclization of appropriately
substituted diaminopyridines.

General Synthesis Protocol

A representative synthesis for an N-substituted 1H-imidazo[4,5-c]pyridine is described as
follows:

o Starting Material: A solution of a precursor molecule, such as 2-methyl-1H-imidazo[4,5-
c]pyridine, is prepared in a suitable aprotic polar solvent like dimethylformamide (DMF).[5]

o Deprotonation: A strong base, such as sodium hydride (NaH), is added to the solution to
deprotonate the imidazole nitrogen. The reaction is typically stirred for a short period (e.g.,
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20 minutes) to ensure complete formation of the anion.[5]

o Alkylation: An alkylating agent, for instance, methyl iodide, is introduced to the reaction
mixture.[5] The reaction is then allowed to proceed, often overnight at room temperature, to
facilitate the N-alkylation.

o Workup and Purification: The solvent is removed under reduced pressure (in vacuo). The
resulting residue is treated with a solvent like chloroform and filtered to remove inorganic
salts. The final product is purified from the filtrate using column chromatography on silica gel.

[5]

The reactivity of the imidazo[4,5-c]pyridine core is influenced by the nitrogen atoms in both
rings, allowing for various chemical modifications. The imidazole ring can undergo N-alkylation
and other substitutions, while the pyridine ring can be subjected to reactions typical for
electron-deficient aromatic systems.

Key Experimental Protocols and Applications

A significant application of 5-Azabenzimidazole is its use as an organic linker in the synthesis
of Metal-Organic Frameworks (MOFs), specifically Zeolitic Imidazolate Frameworks (ZIFs).

Synthesis of ZIF-22

5-Azabenzimidazole is a critical building block for ZIF-22, a material noted for its high
hydrophilicity, water resistance, and proton conductivity.[7]

Methodology:
The synthesis of ZIF-22 is typically carried out via a solvothermal reaction.

e Precursor Solution: A solution of a zinc salt (e.g., zinc nitrate) is prepared in a solvent such
as N,N-dimethylformamide (DMF).

o Linker Solution: A separate solution of the 5-Azabenzimidazole linker is prepared in the
same solvent.

e Mixing and Reaction: The two solutions are combined, and the mixture is heated in a sealed
vessel for a specified period (e.g., 24 hours) at an elevated temperature (e.g., 80-120 °C).
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e Product Isolation: After cooling to room temperature, the crystalline ZIF-22 product is
collected by centrifugation or filtration.

» Activation: The collected solid is washed with a fresh solvent (e.g., DMF) and then activated
by heating under vacuum to remove any residual solvent molecules from the pores.[7]

Precursor Preparation

5-Azabenzimidazole in DMF Reaction Product Isolation & Activation

—I{Coul to Room TempHCen(vifuge / FilleHWash with DMFHAclivale under Vacuum}@

Heat in Sealed Vessel
(e.g., 100°C, 24h)

Click to download full resolution via product page

Workflow for the solvothermal synthesis of ZIF-22.

Biological Activity and Signaling Pathways

The structural similarity of the imidazo[4,5-c]pyridine scaffold to endogenous purines has led to
extensive investigation into its biological activities. Derivatives of this core structure have
shown potential as antiviral, antifungal, antibacterial, and antiproliferative agents.[9]

Kinase Inhibition

One of the key areas of interest is the development of kinase inhibitors. For instance,
derivatives of 1H-imidazo[4,5-c]pyridine-4-carbonitrile have been identified as potent inhibitors
of Cathepsin S, a cysteine protease involved in immune responses.[10]

MEKS Signaling Pathway Inhibition

Benzimidazole-based compounds have been identified as inhibitors of the Mitogen-Activated
Protein Kinase Kinase 5 (MEKS5) signaling pathway.[11] MEKS5 is a critical component of a
signaling cascade that is often upregulated in various cancers. Inhibition of this pathway can
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block the phosphorylation of its downstream target, Extracellular signal-Regulated Kinase 5
(ERKSD), thereby impeding cancer cell proliferation and survival.[11] While this activity has been
demonstrated for the broader benzimidazole class, it highlights a promising avenue of

investigation for 5-Azabenzimidazole and its derivatives.
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The MEK5-ERKS signaling cascade and potential inhibition point.
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Other Biological Activities

Recent studies have also explored the larvicidal activity of azabenzimidazole derivatives
against mosquito species like Anopheles gambiae, suggesting potential applications in vector
control for diseases such as malaria.[12]

Safety and Handling

5-Azabenzimidazole is classified as a warning-level hazard. It is reported to cause skin
irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust
mask, should be used when handling this compound. It should be stored in a cool, dry, and
well-ventilated place.

Conclusion

5-Azabenzimidazole is a versatile heterocyclic compound with a well-defined set of chemical
and physical properties. Its utility spans from being a fundamental building block in the
synthesis of advanced materials like ZIF-22 to serving as a privileged scaffold in the design of
biologically active molecules. For researchers in drug discovery, the compound's structural
analogy to purines makes it a compelling starting point for developing inhibitors of various
enzymes, particularly kinases involved in disease signaling pathways. For materials scientists,
its properties as an organic linker open up possibilities for creating novel porous materials with
tailored functionalities. Further research into this compound and its derivatives is warranted to
fully exploit its potential in both medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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